N 0426 hydrochloride
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Overview
Description
1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3It is characterized by its molecular formula C7H10N2O and a molecular weight of 138.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydronicotinamide can be synthesized through the reduction of nicotinamide derivatives. One common method involves the use of sodium dithionite as a reducing agent in an aqueous solution under anaerobic conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of 1-Methyl-1,4-dihydronicotinamide often involves scalable synthesis techniques. These methods ensure high yield and purity, making the compound suitable for various applications. The use of column chromatography is a common purification step to achieve the desired product quality .
Chemical Reactions Analysis
1-Methyl-1,4-dihydronicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-3-carbamidopyridinium cation. This reaction involves the transfer of electrons and hydrogen atoms .
Reduction: 1-Methyl-1,4-dihydronicotinamide can act as a reducing agent, transferring hydride ions to other molecules. This reversible hydride transfer is a key feature of its reactivity .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. These reactions often involve specific reagents and conditions tailored to the desired transformation .
Common Reagents and Conditions:
- Sodium dithionite for reduction reactions .
- Oxidizing agents like molecular oxygen for oxidation reactions .
- Various catalysts and solvents depending on the specific substitution reaction .
Major Products Formed:
Scientific Research Applications
1-Methyl-1,4-dihydronicotinamide has a wide range of applications in scientific research:
Chemistry:
- Used as a reducing agent in organic synthesis .
- Serves as a model compound for studying hydride transfer reactions .
Biology:
- Inhibits β-elimination activity of human serine racemase by binding to an allosteric and hydrophobic site on the enzyme .
- Affects the activity of enzymes like monoamine oxidase and aldehyde dehydrogenase .
Medicine:
- Potential therapeutic applications due to its enzyme inhibition properties .
- Studied for its role in metabolic pathways and cellular processes .
Industry:
Mechanism of Action
1-Methyl-1,4-dihydronicotinamide exerts its effects through several mechanisms:
Enzyme Inhibition:
- Inhibits β-elimination activity of human serine racemase by binding to an allosteric and hydrophobic site .
- Affects the activity of enzymes like monoamine oxidase and aldehyde dehydrogenase .
Hydride Transfer:
- Acts as a hydride donor in reduction reactions, transferring hydride ions to other molecules .
- This reversible hydride transfer is a key feature of its biochemical activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Uniqueness:
- Specific inhibition of β-elimination activity of human serine racemase .
- Reversible hydride transfer capability .
- Broad range of applications in chemistry, biology, medicine, and industry .
1-Methyl-1,4-dihydronicotinamide stands out due to its versatile reactivity and significant role in various scientific fields. Its unique properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18ClNO |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-3-9-15(2)12-7-8-13-11(10-12)5-4-6-14(13)16;/h1,4-6,12,16H,7-10H2,2H3;1H |
InChI Key |
LLTCMAUMLPSTDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CCC2=C(C1)C=CC=C2O.Cl |
Origin of Product |
United States |
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